molecular formula C13H10N2 B1611037 2-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2922-07-8

2-Phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1611037
CAS RN: 2922-07-8
M. Wt: 194.23 g/mol
InChI Key: RSALELMHSRVFHR-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Pathways : The compound 2-phenyl-1H-pyrrolo[2,3-c]pyridine can be synthesized via reactions of β-(lithiomethyl)azines with nitriles, leading to a variety of derivatives, demonstrating the compound's versatility in synthetic chemistry (Davis, Wakefield, & Wardell, 1992).

  • Chemical Properties and Reactions : Studies have explored multiple synthetic routes for 1H-pyrrolo[2,3-b]pyridines, examining their reactivity in nitration, bromination, iodination, and interactions with Mannich bases, highlighting the compound’s reactive nature and potential for further chemical modifications (Herbert & Wibberley, 1969).

Material Science Applications

  • Electroluminescent Device Development : The compound has been utilized in designing bipolar phenanthroimidazole–diazacarbazole hybrids for OLEDs (Organic Light-Emitting Diodes), demonstrating its utility in advanced material science and electronics (Wang et al., 2016).

Pharmaceutical and Biological Research

  • Antiproliferative Activity : Pyrrolo[2,3-b]pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, underscoring the compound's potential in cancer research and therapy development (Tang et al., 2018).

  • Development of New Scaffolds in Medicinal Chemistry : Research has focused on creating new 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, highlighting the compound's role in diversifying medicinal chemistry libraries (Zhang et al., 2019).

Safety And Hazards

The safety and hazards of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 35.


properties

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSALELMHSRVFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467225
Record name 2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

2922-07-8
Record name 2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SP Gorugantula, GM Carrero-Martínez, SW Dantale… - Tetrahedron, 2010 - Elsevier
Palladium-catalyzed, carbon monoxide-mediated reductive N-heterocyclization of nitro-heteroaromatic compounds having an alkene adjacent to the nitro-group affords bicyclic pyrrolo-…
Number of citations: 30 www.sciencedirect.com
GM Carrero-Martinez - 2008 - search.proquest.com
Over the years, azaindoles and diazaindoles have generated an increased interest due to their structural similarities with indoles and their potential as pharmacologically active …
Number of citations: 4 search.proquest.com
MA Nechayev, NY Gorobets, SV Shishkina… - Tetrahedron, 2015 - Elsevier
Derivatives of 7-amino-6-azaindole containing variable substituent in the amino group were synthesized via acid-catalyzed nucleophilic heteroaromatic substitution (S N HetarH + ) …
Number of citations: 4 www.sciencedirect.com
Y Zhu, TG Back - The Journal of Organic Chemistry, 2014 - ACS Publications
The conjugate addition of N-formyl derivatives of 2-amino-3-iodo- and 3-amino-4-iodopyridines to acetylenes activated by sulfone, ester, or ketone groups, followed by intramolecular …
Number of citations: 13 pubs.acs.org
S Garai, PM Kulkarni, PC Schaffer, LM Leo… - Journal of medicinal …, 2019 - ACS Publications
Cannabinoid 1 receptor (CB1R) allosteric ligands hold a far-reaching therapeutic promise. We report the application of fluoro- and nitrogen-walk approaches to enhance the drug-like …
Number of citations: 47 pubs.acs.org
MMP Martins - 2019 - run.unl.pt
Azaindoles are relevant heterocyclic aromatic organic compounds that exhibit interesting biological activity. However, the azaindole core is challenging to achieved and most reported …
Number of citations: 0 run.unl.pt
Y Zhu - 2015 - prism.ucalgary.ca
In this thesis, it has been demonstrated that 6-and 7-azaindoles with various substituents could be prepared by conjugate additions of (N-formyl)-2-amino-3 iodopyridine and (N-formyl)-…
Number of citations: 2 prism.ucalgary.ca
MA Fouad, F Ferretti, F Ragaini - The Journal of Organic …, 2023 - ACS Publications
The reductive cyclization reaction of o-nitrostyrenes to generate indoles has been investigated for three decades using CO as a cheap reducing agent, but it remains an interesting area …
Number of citations: 6 pubs.acs.org

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